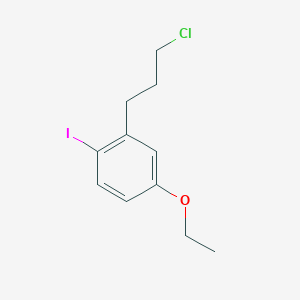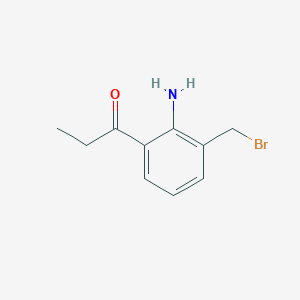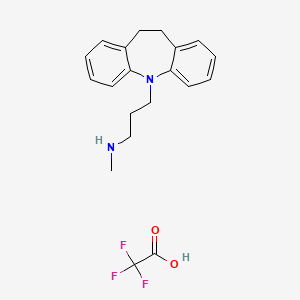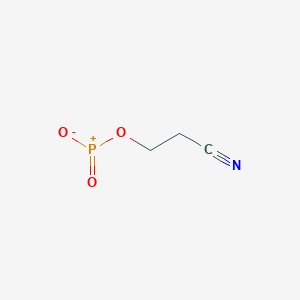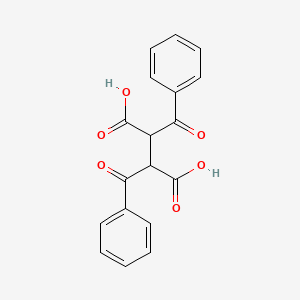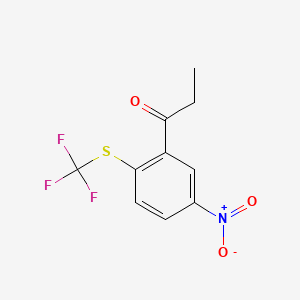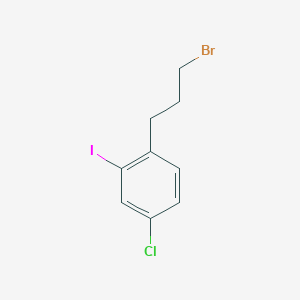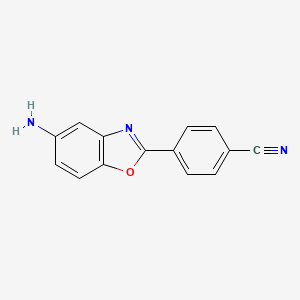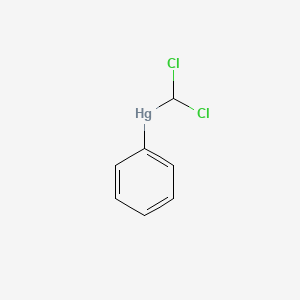
Mercury, (dichloromethyl)phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercury, (dichloromethyl)phenyl- is an organomercury compound with the chemical formula C7H5Cl2Hg. It is a white solid that is soluble in organic solvents. This compound is known for its use as a source of dichlorocarbene, which is utilized in various organic synthesis reactions .
準備方法
The compound is typically prepared by treating phenylmercuric chloride with sources of dichlorocarbene. These sources include the base/haloform reaction and the thermolysis of sodium trichloroacetate . The reaction conditions involve the use of organic solvents and controlled temperatures to ensure the stability of the compound.
化学反応の分析
Mercury, (dichloromethyl)phenyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the dichloromethyl group is replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability of the mercury-carbon bond.
Cyclopropanation Reactions: It is used as a source of dichlorocarbene in cyclopropanation reactions, where it reacts with alkenes to form cyclopropane derivatives.
Common reagents used in these reactions include bases, haloforms, and sodium trichloroacetate. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Mercury, (dichloromethyl)phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclopropane rings.
Biology and Medicine: While its direct applications in biology and medicine are limited due to its toxicity, it is studied for its potential effects and interactions with biological molecules.
Industry: The compound is used in the production of certain industrial chemicals and materials
作用機序
The mechanism by which mercury, (dichloromethyl)phenyl- exerts its effects involves the formation of dichlorocarbene, which is a highly reactive intermediate. This intermediate can insert into carbon-hydrogen bonds, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the dichlorocarbene intermediate .
類似化合物との比較
Mercury, (dichloromethyl)phenyl- can be compared with other similar organomercury compounds, such as:
Phenyl(trichloromethyl)mercury: This compound has a similar structure but contains an additional chlorine atom.
Phenyl(bromodichloromethyl)mercury: This compound has a bromine atom instead of one of the chlorine atoms.
Bis(trichloromethyl)mercury: This compound contains two trichloromethyl groups instead of one.
The uniqueness of mercury, (dichloromethyl)phenyl- lies in its specific reactivity and applications in organic synthesis, particularly in the formation of cyclopropane rings.
特性
CAS番号 |
10175-28-7 |
|---|---|
分子式 |
C7H6Cl2Hg |
分子量 |
361.62 g/mol |
IUPAC名 |
dichloromethyl(phenyl)mercury |
InChI |
InChI=1S/C6H5.CHCl2.Hg/c1-2-4-6-5-3-1;2-1-3;/h1-5H;1H; |
InChIキー |
JJGFOGPEIRXKKR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Hg]C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


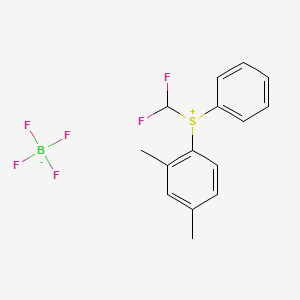
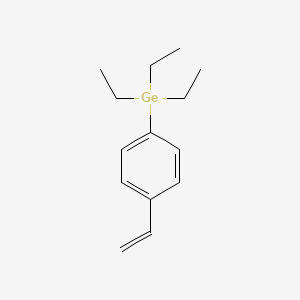
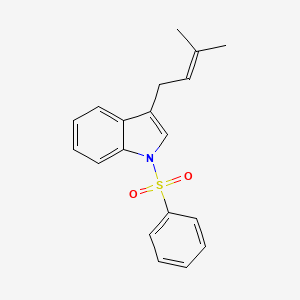
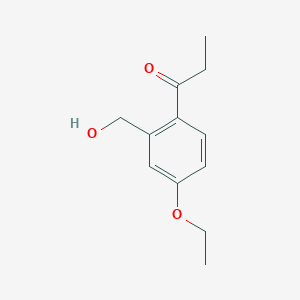
![Benzenamine, 5-[(2-chloroethenyl)sulfonyl]-2-methoxy-](/img/structure/B14063408.png)
